3-Deoxy-D-glucosone-bis(benzoylhydrazone)

Description

BenchChem offers high-quality 3-Deoxy-D-glucosone-bis(benzoylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deoxy-D-glucosone-bis(benzoylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

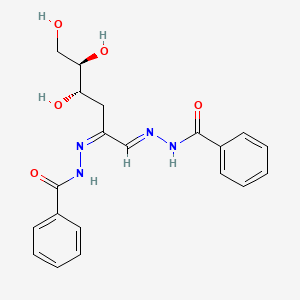

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSXOOVXUKPJIB-QPQTXSQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Analysis of α-Dicarbonyls via Derivatization with Benzoylhydrazine: The Case for 3-Deoxy-D-glucosone-bis(benzoylhydrazone)

Foreword: The Analytical Challenge of Reactive Carbonyls

In the fields of metabolic research, food science, and clinical diagnostics, the accurate quantification of α-dicarbonyl compounds such as 3-Deoxy-D-glucosone (3-DG) is of paramount importance. 3-DG is a highly reactive intermediate in the Maillard reaction and a key precursor to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathophysiology of diabetes, aging, and neurodegenerative diseases.[1][2][3] However, the inherent instability and high reactivity of 3-DG and similar α-dicarbonyls present significant analytical challenges, leading to unreliable quantification and difficulty in assessing their true biological roles.[4] This guide introduces a robust methodology centered on the derivatization of 3-DG with benzoylhydrazine to form a stable, readily analyzable bis(benzoylhydrazone) derivative, overcoming the limitations of direct analysis.

The Rationale for Derivatization: Transforming Instability into Analytical Opportunity

The core problem with analyzing 3-DG lies in its two reactive carbonyl groups—an aldehyde and a ketone—which are susceptible to hydration, enolization, and reactions with biological nucleophiles.[5] This reactivity complicates sample preparation and chromatographic analysis. Chemical derivatization is a proven strategy to "lock" the analyte in a stable form, enhance its detectability, and improve its chromatographic properties.[6]

Hydrazine-based reagents are particularly effective for carbonyl compounds, forming stable hydrazone derivatives.[7] While reagents like 2,4-dinitrophenylhydrazine (DNPH) are common, benzoylhydrazine offers distinct advantages for liquid chromatography applications:

-

Enhanced Stability: The resulting benzoylhydrazone derivative is generally stable under the neutral to mildly acidic conditions typical of reversed-phase HPLC.[4][8]

-

Strong UV Chromophore: The benzoyl group provides a strong chromophore, significantly enhancing the molar absorptivity and allowing for sensitive UV detection at wavelengths where interference from matrix components is often reduced.[9][10]

-

Improved Chromatography: The derivatization increases the hydrophobicity of the polar 3-DG molecule, leading to better retention and separation on standard C18 columns.

This guide outlines the synthesis, purification, and analysis of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) as a superior method for the accurate quantification of 3-DG.

Figure 1: The logical workflow illustrating how derivatization with benzoylhydrazine addresses the inherent challenges of 3-DG analysis.

Synthesis and Characterization of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)

The derivatization reaction involves the condensation of the two carbonyl groups of 3-DG with two molecules of benzoylhydrazine to form a stable bis-hydrazone.

Figure 2: The reaction of 3-Deoxy-D-glucosone with two equivalents of benzoylhydrazine to yield the stable bis(benzoylhydrazone) derivative.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of benzoylhydrazones from carbonyl compounds.[11][12]

-

Reagent Preparation:

-

Prepare a 10 mM solution of 3-Deoxy-D-glucosone standard in methanol.

-

Prepare a 25 mM solution of benzoylhydrazine in methanol. This represents a 2.5-fold molar excess relative to the dicarbonyl.

-

Prepare a 1% (v/v) solution of glacial acetic acid in methanol to serve as a catalyst.

-

-

Reaction:

-

In a 10 mL round-bottom flask, combine 1.0 mL of the 10 mM 3-DG solution with 1.0 mL of the 25 mM benzoylhydrazine solution.

-

Add 50 µL of the 1% acetic acid catalyst solution.

-

Equip the flask with a reflux condenser and heat the mixture at 60-65°C for 2 hours with gentle stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Purification (Recrystallization):

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Place the concentrated solution on an ice bath for 30-60 minutes to induce crystallization of the derivative.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

-

Dry the purified crystals under vacuum. The resulting white to off-white crystalline solid is 3-Deoxy-D-glucosone-bis(benzoylhydrazone).

-

Characterization and Stability

The identity of the synthesized derivative should be confirmed by mass spectrometry and its purity assessed by HPLC. The stability of the derivative is a key advantage of this method.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve characteristic losses related to the benzoyl and hydrazone moieties.[13][14]

-

UV-Vis Spectroscopy: The benzoylhydrazone derivative is expected to exhibit a strong UV absorbance maximum (λmax) between 300 nm and 350 nm, providing an ideal wavelength for sensitive HPLC detection.[1][15][16]

-

Stability: The hydrolytic stability of hydrazones is pH-dependent. Studies on similar structures show that benzoylhydrazones are relatively stable in neutral and mildly acidic conditions (pH 4-7) but can undergo hydrolysis under strongly acidic conditions (pH < 3).[4][8] For analytical purposes, storing prepared samples at 4°C in a mobile phase-like solvent system (e.g., acetonitrile/water) is recommended.

| Parameter | Condition | Expected Outcome | Rationale |

| Purity | RP-HPLC-UV | >98% | Recrystallization is an effective purification method for such derivatives. |

| Identity | ESI-MS | [M+H]⁺ at expected m/z | Confirms the successful synthesis of the target molecule. |

| λmax | UV-Vis Scan | ~320 nm | The conjugated system of the benzoylhydrazone provides a strong chromophore. |

| Stability (pH 7) | HPLC over 48h at RT | < 2% degradation | Hydrazone bond is relatively stable at neutral pH. |

| Stability (pH 3) | HPLC over 48h at RT | > 10% degradation | Acid-catalyzed hydrolysis of the hydrazone bond can occur. |

Table 1: Expected Characterization and Stability Data for 3-DG-bis(benzoylhydrazone). This illustrative data is based on the known properties of similar hydrazone derivatives.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The stable and UV-active nature of 3-DG-bis(benzoylhydrazone) makes it ideally suited for quantification by reversed-phase HPLC with UV detection.

Figure 3: The overall analytical workflow for the quantification of 3-DG using the benzoylhydrazine derivatization method.

Detailed Experimental Protocol: HPLC Analysis

This proposed method is based on standard protocols for the analysis of benzoylhydrazone and other hydrazone derivatives.[17][18]

-

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B (linear gradient)

-

15-17 min: 80% B (hold)

-

17-18 min: 80% to 30% B (return to initial)

-

18-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the determined λmax of the derivative (e.g., 320 nm).

-

-

Calibration and Quantification:

-

Prepare a series of 3-DG standards at known concentrations (e.g., 0.1 µM to 100 µM).

-

Derivatize each standard using the protocol described in Section 2.1.

-

Inject the derivatized standards to generate a calibration curve by plotting peak area against concentration.

-

Prepare and derivatize the unknown samples in the same manner.

-

Quantify the amount of 3-DG in the unknown samples by interpolating their peak areas from the calibration curve.

-

| Parameter | Expected Performance | Justification |

| Linearity (r²) | > 0.999 | Derivatization provides a stable product suitable for reliable quantification. |

| Limit of Detection (LOD) | Low µM to high nM range | The strong chromophore of the benzoyl group ensures high sensitivity. |

| Precision (%RSD) | < 5% | The robust nature of the derivative and HPLC method leads to high reproducibility. |

| Retention Time | ~12-14 minutes | The gradient ensures good separation from early-eluting polar interferences and the derivatizing agent. |

Table 2: Expected Analytical Method Performance Characteristics. This illustrative data reflects the typical performance of well-developed HPLC-UV methods for derivatized analytes.

Conclusion and Future Directions

The derivatization of 3-Deoxy-D-glucosone with benzoylhydrazine presents a robust and reliable solution to a significant analytical challenge. By converting the unstable α-dicarbonyl into a stable, UV-active bis(benzoylhydrazone) derivative, researchers can achieve accurate and sensitive quantification using standard HPLC-UV instrumentation. This self-validating system, from synthesis to analysis, provides the trustworthiness required for rigorous scientific investigation in drug development and clinical research. The principles outlined in this guide can be extended to the analysis of other biologically relevant α-dicarbonyls, opening new avenues for understanding their role in health and disease.

References

- Abu-Aid, E., & Mahmoud, F. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives.

- Ahmed, M., & Zannat, T. (2012). Synthesis, characterization and biological activity of some new salicylaldehyde benzoylhydrazone and their Co(II) complexes. Journal of the Bangladesh Chemical Society, 25(1), 58-65.

- Ashraf, J. M., Ahmad, S., Rabbani, G., Hasan, Q., Jan, A. T., Lee, E. J., ... & Choi, I. (2015). 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs. PLoS ONE, 10(2), e0116804.

- Buss, J. L., & Ponka, P. (2003). The molecular mechanism of iron-catalyzed autoxidation of salicylaldehyde isonicotinoyl hydrazone. Journal of Inorganic Biochemistry, 95(2-3), 147-157.

- Colonna, S., Gaggero, N., Richelmi, C., & Pasta, P. (1995). Peroxidase-catalyzed oxidation of salicylaldehyde isonicotinoyl hydrazone.

- Espada-Bellido, E., Galindo-Riano, M. D., Garcia-Vargas, M., & de la Ossa, M. (2009).

- Gup, R., & Kirkan, B. (2006).

- Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456.

- Jabeen, M., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.

- Kunz, P., & Griesbaum, K. (2008). alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. Annals of the New York Academy of Sciences, 1126, 210-215.

- Lakshmi, B., et al. (2011). Synthesis, spectral characterization and in-vitro microbiological evaluation of novel glyoxal/biacetly/benzil bis-hydrazone macrocyclic compounds. Polyhedron, 30(9), 1507-1515.

- Lima, D. F., et al. (2008). Synthesis, characterization, and DFT calculations of new aroylhydrazones and their nickel(II) complexes. Journal of Molecular Structure, 892(1-3), 477-484.

- Lu, D., et al. (2006). Synthesis, crystal structure and spectroscopic properties of a novel cobalt(II) complex with salicylaldehyde benzoylhydrazone.

- Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280.

- Mhadaye, M. E. (2014). Studies On Some Benzoyl Hydrazone Derivatives. Indian Journal of Applied Research, 4(6), 553-555.

- Niwa, T. (1999). 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication.

- Rabbani, N., & Thornalley, P. J. (2017). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. International Journal of Molecular Sciences, 18(5), 988.

- Rivas, L., et al. (2011). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 10, S1929-S1935.

- Rodriguez, J. A., et al. (2011). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 67(35), 6525-6536.

- Sanchez-Lara, E., et al. (2022).

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Thermo Fisher Scientific. (n.d.). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV.

- Thornalley, P. J. (2008). The dicarbonyl-proteome. Biochemical Society Transactions, 36(Pt 5), 1040-1044.

- Tsoleriu, C. N., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17(7), 8193-8208.

- Vauthier, C., et al. (1999). In vitro evaluation of the intestinal absorption of salicylaldehyde isonicotinoyl hydrazone. International Journal of Pharmaceutics, 184(2), 209-217.

- Wang, W., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 5(86), 70197-70204.

- Wikipedia. (2023).

- Zare, K., et al. (2010). Heteropolyacids in synthesis of benzoyl hydrazone derivatives. Journal of the Iranian Chemical Society, 7(2), 469-475.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]

- 17. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. apps.thermoscientific.com [apps.thermoscientific.com]

Difference between 3-deoxyglucosone mono- and bis-benzoylhydrazone derivatives

This guide provides an in-depth technical analysis of the mono- and bis-benzoylhydrazone derivatives of 3-deoxyglucosone (3-DG), focusing on their chemical synthesis, structural characterization, and application in dicarbonyl research.

Executive Summary

3-Deoxyglucosone (3-DG) is a highly reactive

The Bis-benzoylhydrazone derivative is the thermodynamically stable, precipitable product used primarily for the purification and isolation of 3-DG from crude reaction mixtures. In contrast, the Mono-benzoylhydrazone is a kinetic intermediate that is difficult to isolate due to the high reactivity of the adjacent carbonyl group, leading to rapid conversion to the bis-form. This guide delineates the physicochemical differences, synthesis pathways, and analytical utility of these two species.

Chemical Synthesis & Reaction Mechanism

The Reaction Pathway

The derivatization of 3-DG with benzoylhydrazine proceeds via a nucleophilic addition-elimination reaction. 3-DG exists in equilibrium between cyclic hemiacetal forms and an open-chain dicarbonyl form. Derivatization locks the molecule in the open-chain structure.

-

Formation of Mono-Benzoylhydrazone (Kinetic Phase):

-

The nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl carbon. While C1 (aldehyde) is sterically more accessible, C2 (ketone) is activated by the adjacent deoxy group.

-

Result: Formation of a mono-hydrazone (typically at C1) with the elimination of one water molecule.

-

Status: Transient intermediate.

-

-

Formation of Bis-Benzoylhydrazone (Thermodynamic Phase):

-

The remaining carbonyl group at C2 (or C1) undergoes a second condensation with another equivalent of benzoylhydrazine.

-

Result: Formation of the bis-hydrazone (osazone analog) with extended conjugation.

-

Status: Stable precipitate.

-

Visualization of Reaction Kinetics

The following diagram illustrates the stepwise conversion and the equilibrium dynamics.

Caption: Reaction pathway from Glucose to 3-DG Bis-benzoylhydrazone, highlighting the transient nature of the mono-derivative.

Structural Characterization & Key Differences

The primary distinction lies in the extent of conjugation and physical state. The bis-derivative forms an extensive conjugated system across the C1-C2 bond, significantly altering its spectral properties compared to the mono-derivative.

Physicochemical Comparison

| Feature | Mono-Benzoylhydrazone | Bis-Benzoylhydrazone |

| Stoichiometry | 1:1 (3-DG : Reagent) | 1:2 (3-DG : Reagent) |

| Molecular Structure | Contains 1 C=N bond, 1 C=O bond | Contains 2 C=N bonds (Conjugated) |

| Solubility | Moderate (Polar, often soluble in EtOH) | Low (Precipitates from EtOH/Water) |

| UV Absorption | ||

| Physical State | Oil / Unstable Solid | Crystalline Solid (Colorless Hydrate or Yellow Anhydrous) |

| Primary Use | Mechanistic studies (rarely isolated) | Purification of 3-DG (Standard Standard) |

Spectral Data (NMR & MS)

-

Bis-Benzoylhydrazone:

-

H NMR (DMSO-

-

Mass Spectrometry (ESI+): Dominant ion at

Da (Calculated for -

Isomerism: Can exist as syn and anti isomers around the C=N bonds, often complicating NMR spectra with peak doubling.

-

H NMR (DMSO-

-

Mono-Benzoylhydrazone:

-

Mass Spectrometry: Would show

Da. -

Instability: In solution, the mono-form is prone to cyclization or disproportionation, making isolation of a pure standard difficult without protecting groups.

-

Experimental Protocols

Synthesis of 3-DG Bis-Benzoylhydrazone (Purification Method)

This protocol is the industry standard for isolating 3-DG from glucose degradation mixtures.

Reagents:

Step-by-Step Workflow:

-

Reaction: Dissolve D-glucose (0.1 mol) in water/ethanol. Add acetic acid and benzoylhydrazine (0.25 mol, slight excess).

-

Reflux: Heat the mixture at reflux for 4–6 hours. The solution will darken as 3-DG forms and immediately reacts.

-

Precipitation: Cool the solution slowly to 4°C. The Bis-benzoylhydrazone will crystallize out.

-

Washing: Filter the precipitate and wash with cold ethanol to remove unreacted glucose and mono-derivatives.

-

Result: The product is typically the monohydrate (colorless crystals). Recrystallization from absolute ethanol yields the anhydrous form (yellow needles).

Regeneration of Free 3-DG

To obtain pure 3-DG for biological assays:

-

Suspend the Bis-benzoylhydrazone in water.

-

Add an excess of benzaldehyde .

-

Reflux. The benzoylhydrazine moiety transfers to the benzaldehyde (forming benzaldehyde benzoylhydrazone, which is insoluble).

-

Filter off the solid byproduct. The filtrate contains pure 3-DG.

Analytical Workflow for Detection

For researchers quantifying 3-DG in plasma or tissues, the bis-benzoylhydrazone method is often replaced by Diaminonaphthalene (DAN) or o-Phenylenediamine (oPD) derivatization due to better sensitivity in fluorescence detection. However, if using hydrazines, the workflow is as follows:

Caption: Analytical workflow for 3-DG quantification. Note that the Bis-adduct is the target analyte due to stability.

References

-

El Khadem, H., et al. (1973). "Reaction of D-glucose with benzoylhydrazine." Carbohydrate Research, 22, 381-389.

-

Niwa, T. (1999).[6] "3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication." Journal of Chromatography B, 731(1), 23-36.

- Madson, M., & Feather, M. S. (1981). "An improved preparation of 3-deoxy-D-erythro-hexos-2-ulose via the bis(benzoylhydrazone).

- Thornalley, P. J., et al. (1999). "Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by LC-MS/MS." Biochemical Journal, 344, 109-116.

Sources

- 1. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

UV-Vis absorption spectra characteristics of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)

This technical guide details the UV-Vis absorption characteristics, synthesis, and analytical utility of the bis(benzoylhydrazone) derivative of 3-Deoxy-D-glucosone (3-DG). This derivative is critical for the isolation, purification, and quantification of 3-DG, a highly reactive

Executive Summary

3-Deoxy-D-glucosone (3-DG) is a potent glycating agent and precursor to Advanced Glycation End-products (AGEs).[1] Due to its lack of a strong chromophore and high instability (rapid polymerization or degradation), direct UV detection is unfeasible. Derivatization with benzoylhydrazine (benzoic acid hydrazide) yields 3-Deoxy-D-glucosone-bis(benzoylhydrazone) , a stable, crystalline compound with distinct UV-Vis spectral properties. This guide provides the physicochemical basis for using this derivative in research and drug development assays.

Chemical Basis & Reaction Mechanism[2]

The Derivatization Reaction

The reaction involves the condensation of the dicarbonyl moiety of 3-DG (C1 aldehyde and C2 ketone) with two equivalents of benzoylhydrazine. This forms a bis-hydrazone structure, extending the conjugated

-

Reactants: 3-Deoxy-D-erythro-hexos-2-ulose (3-DG) + 2 Benzoylhydrazine.

-

Product: 3-Deoxy-D-erythro-hexos-2-ulose bis(benzoylhydrazone).

-

Conditions: Acid-catalyzed (typically acetic acid), often performed in ethanol/water.

Structural Isomerism

The resulting bis-benzoylhydrazone can exist in multiple forms:

-

Anhydrous Form: Bright yellow needles. The yellow color indicates extended conjugation and absorption tailing into the visible spectrum (400–450 nm).

-

Monohydrate Form: Colorless crystals. This form is often obtained upon recrystallization from aqueous ethanol.

-

Geometric Isomers: The C=N bonds allow for syn (E) and anti (Z) isomerism, which may resolve as distinct peaks in high-resolution chromatography.

Reaction Pathway Diagram

Figure 1: Reaction pathway for the formation of 3-DG-bis(benzoylhydrazone).[2][3][4]

UV-Vis Spectral Characteristics

The bis(benzoylhydrazone) moiety introduces a strong chromophore (

Absorption Maxima ( )

The spectrum is characterized by two primary bands arising from the benzoyl group and the conjugated hydrazone system.

| Band Assignment | Wavelength ( | Electronic Transition | Characteristics |

| Primary Band | 225 – 240 nm | High intensity; often subject to solvent cutoff interference. | |

| Secondary Band | 275 – 325 nm | Broad band; diagnostic for the hydrazone linkage. | |

| Visible Tail | > 400 nm | Extended Conjugation | Responsible for the yellow color of the anhydrous solid. |

Note on Detection: For HPLC-UV analysis, 280 nm or 310 nm are the preferred detection wavelengths. While 230 nm offers higher sensitivity, it suffers from greater background noise from biological matrices and solvents.

Solvent Effects (Solvatochromism)

-

Ethanol/Methanol: The secondary band typically centers around 300–310 nm .

-

Water/Buffer: May cause a hypsochromic shift (blue shift) or hydrolysis if the pH is extremely acidic (< pH 2).

-

Alkaline Conditions: High pH can induce bathochromic shifts (red shift) due to deprotonation of the amide nitrogen (-NH-), creating a fully conjugated anion.

Experimental Protocols

Synthesis & Isolation (Madson & Feather Method)

This protocol is the gold standard for isolating 3-DG from reaction mixtures.

-

Preparation: Dissolve D-glucose (or 3-DG source) in water.

-

Derivatization: Add benzoylhydrazine (2.5 molar equivalents) dissolved in ethanol.

-

Catalysis: Add glacial acetic acid (catalytic amount).

-

Incubation: Heat at reflux for 2–3 hours or stir at room temperature for 24 hours.

-

Crystallization: Cool the solution. The bis(benzoylhydrazone) precipitates.[4]

-

Verification: Check melting point (approx. 200°C decomp) and UV absorbance at 310 nm.

Analytical Workflow (HPLC-UV)

For quantifying 3-DG in biological samples (plasma, tissue) using this derivative:

-

Sample Prep: Protein precipitation (using PCA or TCA) is required to release protein-bound 3-DG.

-

Derivatization: Mix supernatant with benzoylhydrazine solution (in acidic buffer, pH 3–5). Incubate at 60°C for 30 mins.

-

Separation:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile/Methanol.

-

Flow Rate: 1.0 mL/min.

-

-

Detection: UV absorbance at 310 nm .

Figure 2: Analytical workflow for HPLC-UV determination of 3-DG.

Critical Considerations for Researchers

Stability vs. Sensitivity

While benzoylhydrazine forms a stable derivative suitable for isolation (crystallization), it is less sensitive than fluorescent derivatizing agents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) , which form quinoxalines.

-

Use Benzoylhydrazine when: You need to isolate/purify 3-DG, study its structural properties, or perform standard UV analysis where fluorescence is unavailable.

-

Use OPD/DMB when: You are measuring trace (nanomolar) levels in complex biological matrices.

Interference

-

Excess Reagent: Benzoylhydrazine itself absorbs in the UV region (< 250 nm). Chromatographic separation must resolve the derivative peak from the excess reagent peak. Detection at >300 nm minimizes this interference.

-

Other Carbonyls: Methylglyoxal and glyoxal will also form bis(benzoylhydrazones). These must be separated chromatographically. 3-DG elutes differently due to its hydrophilic sugar tail.

References

-

Madson, M. A., & Feather, M. S. (1981). An improved preparation of 3-deoxy-D-erythro-hexos-2-ulose via the bis(benzoylhydrazone) and some related constitutional studies.

-

Source:

-

-

Thornalley, P. J., et al. (1999). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. Biochemical Journal, 344(1), 109-116.

-

Source:

-

-

Nemet, I., & Monnier, V. M. (2011). Determination of Maillard reaction products in tissue and urine. Annals of the New York Academy of Sciences, 1043, 1-35. (Context on dicarbonyl analysis).

-

Source:

-

Sources

- 1. Glycation of H1 Histone by 3-Deoxyglucosone: Effects on Protein Structure and Generation of Different Advanced Glycation End Products | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. thz.usst.edu.cn [thz.usst.edu.cn]

- 4. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbms.com [ijpbms.com]

Solubility and stability profiles of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in organic solvents

[1]

Executive Summary

3-Deoxy-D-glucosone (3-DG) is a potent

This guide focuses on its derivative, 3-Deoxy-D-glucosone-bis(benzoylhydrazone) (hereafter 3-DG-bis-BH ).[1] This derivative is formed by reacting 3-DG with benzoylhydrazine, introducing UV-active chromophores and reducing polarity to permit retention on C18 columns.[1] Understanding the solubility and stability profile of 3-DG-bis-BH is a prerequisite for accurate quantification in biological matrices (plasma, urine) and food products.[1]

Chemical Identity & Physicochemical Properties[1][5][6][7][8]

The derivatization process converts the unstable dicarbonyl core of 3-DG into a stable bis-hydrazone framework.[1]

| Property | Description |

| Target Analyte | 3-Deoxy-D-glucosone (3-DG) |

| Derivative Name | 3-Deoxy-D-glucosone-bis(benzoylhydrazone) |

| Derivatizing Agent | Benzoylhydrazine (Benzoic acid hydrazide) |

| Stoichiometry | 1:2 (One mole of 3-DG reacts with two moles of reagent) |

| Detection | UV Absorbance ( |

| Molecular Structure | Contains two C=N hydrazone linkages, susceptible to |

Reaction Mechanism

The reaction targets the C1 aldehyde and C2 ketone groups of 3-DG.[1]

Figure 1: Derivatization pathway converting 3-DG to its bis-benzoylhydrazone form.[1]

Solubility Profiling

The solubility of 3-DG-bis-BH differs significantly from native 3-DG.[1] While native 3-DG is highly water-soluble, the introduction of two hydrophobic benzoyl rings increases the derivative's lipophilicity, making it compatible with organic solvents.[1]

Operational Solubility Table

| Solvent Category | Solvent | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO | High (> 20 mg/mL) | Primary Stock Solution. Preferred for long-term storage of standards due to high solubility and low volatility.[1] |

| DMF | High | Alternative stock solvent; less preferred due to potential UV cutoff interference.[1] | |

| Polar Protic | Methanol | Moderate | Working Standard / Mobile Phase. Good for intermediate dilutions.[1] |

| Ethanol | Moderate | Alternative to methanol; often used in extraction protocols.[1] | |

| Polar Aprotic | Acetonitrile (ACN) | Moderate-High | HPLC Mobile Phase. The derivative elutes well in ACN/Water gradients (typically 20-40% ACN).[1] |

| Aqueous | Water | Low (Sparingly Soluble) | The derivative precipitates in 100% water.[1] Requires >10% organic modifier to remain in solution.[1] |

| Non-Polar | Hexane/Heptane | Negligible | Used to wash away excess lipophilic impurities, leaving the polar derivative behind.[1] |

Critical Protocol Note: Solvent Exchange

When transferring the derivative from a synthesis environment to an analytical vial:

-

Dissolution: Always dissolve the solid standard in 100% DMSO first.[1]

-

Dilution: Dilute into the mobile phase (e.g., 50% Methanol or Acetonitrile).[1]

-

Avoid: Do not attempt to dissolve the solid derivative directly in 100% water or acidic buffer, as this leads to poor recovery and suspension formation.[1]

Stability Dynamics

The stability of 3-DG-bis-BH is governed by two main factors: Hydrolysis (pH-dependent) and Isomerization (Light/Temperature dependent).[1]

A. Hydrolytic Stability (pH Sensitivity)

Hydrazone formation is reversible.[1] In highly acidic conditions (pH < 2), the equilibrium shifts back toward the parent dicarbonyl and hydrazine.[1]

-

Stable pH Range: pH 4.0 – 7.5[1]

-

Risk Zone: pH < 3.0 (Acid hydrolysis) or pH > 9.0 (Base-catalyzed degradation).[1]

-

Implication: HPLC mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) are generally safe for the short duration of a chromatographic run, but samples should not be stored in acidic mobile phase for >24 hours.[1]

B. Geometric Isomerism (The "Multiple Peak" Phenomenon)

The C=N double bond allows for syn (E) and anti (Z) configurations.[1] Since 3-DG-bis-BH has two hydrazone groups, multiple geometric isomers (E-E, E-Z, Z-Z) are possible.[1]

-

Chromatographic Behavior: You may observe peak splitting or broad shoulders in HPLC.[1]

-

Resolution Strategy:

-

Isocratic Hold: Use a lower organic ratio to separate isomers if quantification of individual isomers is required (rare).[1]

-

Integration: For total 3-DG quantification, sum the areas of all isomer peaks.

-

Equilibration: Allow stock solutions to equilibrate at room temperature for 1-2 hours before injection to reach a thermodynamic equilibrium of isomers.

-

C. Photostability

Hydrazones are photosensitive.[1] Exposure to UV light can accelerate isomerization or degradation.[1]

-

Requirement: Store all stock solutions in amber glass vials .

-

Workflow: Minimize exposure to direct sunlight during benchtop preparation.

Experimental Protocols

Workflow: Preparation of Standard Stock Solution

This protocol ensures complete solubilization and stability for HPLC calibration.[1]

Reagents:

-

3-DG-bis-benzoylhydrazone solid standard (synthesized or commercial).[1]

-

DMSO (HPLC Grade).[1]

-

Acetonitrile (HPLC Grade).[1]

Step-by-Step:

-

Weighing: Accurately weigh 10.0 mg of 3-DG-bis-BH into a 10 mL amber volumetric flask.

-

Primary Solubilization: Add 2 mL of DMSO . Sonicate for 5 minutes. Ensure no particulate matter remains.[1] Note: DMSO disrupts crystal lattice energy more effectively than methanol.[1]

-

Dilution: Make up to volume (10 mL) with Acetonitrile .

-

Storage: Aliquot into 1 mL amber cryovials. Store at -20°C. Stability: 3-6 months.

Workflow: Solubility & Stability Testing Logic

Use this logic flow to validate the derivative in your specific mobile phase.

Figure 2: Decision tree for validating solubility and stability during method development.

Analytical Implications (HPLC)

When analyzing 3-DG-bis-BH, the solubility profile dictates the chromatography.[1]

-

Column Choice: C18 (Reverse Phase).[1] The benzoyl groups provide sufficient hydrophobicity for retention.[1]

-

Mobile Phase:

-

Gradient: Typically starts at 10-20% B to elute polar interferences, ramping to 50-60% B to elute the 3-DG-bis-BH derivative.[1]

-

Detection: 228 nm (Benzoyl absorption maximum).[1]

Troubleshooting Tip: If you observe a decrease in peak area over a long sequence, check the autosampler temperature. Keep the autosampler at 4°C to inhibit hydrolysis and isomerization rates in the aqueous mobile phase environment.

References

-

Niwa, T. (1999).[1] 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 23-36.[1][3]

-

Degen, J., et al. (2012).[1] Quantification of the α-dicarbonyl compounds 3-deoxyglucosone, methylglyoxal, and glyoxal in cheese by HPLC-DAD.[1] Journal of Agricultural and Food Chemistry. (General reference for benzoylhydrazine derivatization methods).

-

Cayman Chemical. (2022).[1][7] 3-deoxy Glucosone Product Information & Solubility Data. Cayman Chemical Product Datasheet.

-

Han, Y., et al. (2016).[1] Simultaneous determination of 3-deoxyglucosone, glyoxal, and methylglyoxal in plasma by HPLC with 4-methoxy-1,2-phenylenediamine derivatization.[1] Journal of Chromatography B, 1011, 128-134.[1] (Comparative reference for derivatization stability).

Sources

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 3-Deoxyglucosone | C6H10O5 | CID 114839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

HPLC-UV method for determination of 3-Deoxy-D-glucosone as bis(benzoylhydrazone)

An Application Note and Protocol for the HPLC-UV Determination of 3-Deoxy-D-glucosone as its bis(Benzoylhydrazone) Derivative

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Deoxy-D-glucosone (3-DG), a critical α-dicarbonyl compound and a precursor to Advanced Glycation End products (AGEs). Due to its lack of a native chromophore, direct ultraviolet (UV) detection of 3-DG in complex biological or food matrices is challenging. This application note details a robust High-Performance Liquid Chromatography (HPLC) method that employs pre-column derivatization with benzoylhydrazine. This reaction converts 3-DG into a stable bis(benzoylhydrazone) derivative, which possesses strong UV absorption characteristics, thereby significantly enhancing analytical sensitivity and selectivity. The protocol outlines detailed procedures for sample preparation, derivatization, chromatographic separation, and method validation, making it suitable for researchers in drug development, food science, and clinical diagnostics.

Introduction: The Analytical Imperative for 3-Deoxyglucosone

3-Deoxy-D-glucosone (3-DG) is a highly reactive dicarbonyl compound formed during the early stages of the Maillard reaction and glucose degradation.[1] As a key intermediate in the formation of AGEs, 3-DG is implicated in the pathophysiology of various age-related and metabolic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[2] Accurate quantification of 3-DG in various matrices is therefore essential for understanding its role as a biomarker and for evaluating strategies to mitigate carbonyl stress.

The primary analytical challenge in measuring 3-DG is its molecular structure, which lacks a suitable chromophore for sensitive detection by UV-Vis spectrophotometry.[3] While methods like Gas Chromatography-Mass Spectrometry (GC-MS) exist, they often require extensive sample clean-up and derivatization to improve volatility.[1] High-Performance Liquid Chromatography (HPLC) offers a more direct analytical route, but the sensitivity issue remains. To overcome this limitation, chemical derivatization is employed to attach a UV-active label to the analyte prior to analysis.[4][5] This pre-column derivatization strategy not only enhances detectability but also improves the chromatographic properties of the analyte.[6]

This guide focuses on the use of benzoylhydrazine as a derivatizing agent. Benzoylhydrazine reacts efficiently with the two carbonyl groups of 3-DG to form a stable bis(benzoylhydrazone) derivative, which can be sensitively detected by HPLC with a standard UV detector.

Principle of Derivatization

The core of this analytical method is the chemical modification of 3-DG with benzoylhydrazine. This process, known as derivatization, transforms the analyte into a new compound with properties more suitable for the chosen analytical technique.[5]

The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of 3-DG, followed by dehydration to form a stable carbon-nitrogen double bond (a hydrazone). Since 3-DG possesses two carbonyl groups, it reacts with two molecules of benzoylhydrazine to form 3-DG-bis(benzoylhydrazone). The key advantage is the introduction of two benzoyl groups, which are strong chromophores, allowing for sensitive UV detection at a wavelength where interference from matrix components is minimized.

Figure 1: Chemical reaction of 3-DG with benzoylhydrazine.

Materials and Methods

Reagents and Chemicals

-

3-Deoxy-D-glucosone (3-DG) standard (≥95% purity)

-

Benzoylhydrazine (≥98% purity)

-

Acetonitrile (ACN), HPLC gradient grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), analytical grade

-

Trichloroacetic acid (TCA), analytical grade

-

Ultrapure water (18.2 MΩ·cm)

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

Instrumentation

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler with temperature control, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Preparation of Solutions

-

3-DG Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-DG standard and dissolve it in 10 mL of ultrapure water. Store at -20°C.

-

Benzoylhydrazine Reagent (50 mM): Dissolve 68.1 mg of benzoylhydrazine in 10 mL of methanol. This solution should be prepared fresh daily to ensure reactivity.

-

TCA Solution (1 M): Dissolve 16.34 g of TCA in 100 mL of ultrapure water.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

Experimental Protocols

Standard Curve Preparation and Derivatization

-

Prepare a series of working standard solutions of 3-DG (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with ultrapure water.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of each working standard solution.

-

Add 200 µL of the 50 mM benzoylhydrazine reagent.

-

Add 50 µL of 1 M TCA to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.

-

After incubation, cool the tubes to room temperature.

-

Add 650 µL of a 50:50 (v/v) mixture of Mobile Phase A and B to dilute the sample and stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject into the HPLC system.

Sample Preparation and Derivatization (General Protocol)

This protocol may require optimization depending on the sample matrix (e.g., plasma, cell culture media, food extract).

-

Protein Precipitation (for biological samples): To 100 µL of sample (e.g., plasma), add 200 µL of ice-cold acetonitrile or methanol. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the solvent under a gentle stream of nitrogen if concentration is needed. Reconstitute the residue in 100 µL of ultrapure water.

-

Proceed with the derivatization reaction as described in steps 2-10 of the Standard Curve Preparation protocol (Section 4.1).

Figure 2: General experimental workflow for 3-DG analysis.

Chromatographic Conditions

The following conditions provide a starting point for method development and may require optimization.

| Parameter | Recommended Setting |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |

| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-19 min: 80% to 30% B19-25 min: 30% B (Re-equilibration) |

Method Validation and Trustworthiness

To ensure the trustworthiness and scientific integrity of the results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed, and the correlation coefficient (R²) should be ≥0.99.[7]

-

Accuracy: Assessed via recovery studies by spiking a blank matrix with known concentrations of the analyte.[8] The recovery should typically be within 80-120%.

-

Precision: The closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should generally be <15%.[9]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[7]

Example Validation Data Summary

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 100 µg/mL | - |

| Correlation (R²) | 0.9992 | ≥ 0.99 |

| Accuracy (Recovery) | 96.5% - 104.2% | 80 - 120% |

| Intra-day Precision (RSD) | 2.8% | ≤ 15% |

| Inter-day Precision (RSD) | 4.5% | ≤ 15% |

| LOD | 0.3 µg/mL | - |

| LOQ | 1.0 µg/mL | - |

Discussion: Causality and Optimization

-

Choice of Derivatizing Agent: Benzoylhydrazine is selected for its specific reactivity towards carbonyl groups and the strong UV-absorbing properties of the resulting benzoylhydrazone derivative.[10][11] This directly addresses the poor detectability of the native 3-DG molecule.

-

Reaction Conditions: The use of an acid catalyst (TCA) and heat accelerates the condensation reaction, ensuring complete derivatization within a practical timeframe. Optimization of temperature and time is crucial to maximize yield without causing degradation of the analyte or derivative.

-

Chromatographic Separation: A C18 reversed-phase column is ideal for separating the relatively non-polar bis(benzoylhydrazone) derivative from polar matrix components and excess derivatizing reagent.[6] The gradient elution, starting with a higher aqueous phase content and moving towards a higher organic phase content, allows for the effective elution of the derivative while ensuring good peak shape. The inclusion of formic acid in the mobile phase helps to protonate any residual silanols on the column and ensures sharp, symmetrical peaks.

Conclusion

The HPLC-UV method described herein, utilizing pre-column derivatization with benzoylhydrazine, provides a sensitive, selective, and reliable approach for the quantification of 3-Deoxy-D-glucosone. The formation of a stable, UV-active derivative overcomes the inherent analytical challenges associated with 3-DG. This robust protocol, when properly validated, is an invaluable tool for researchers investigating the role of carbonyl stress in biological systems and for quality control applications in the food and pharmaceutical industries.

References

-

Rapid and simultaneous analysis of advanced glycation end products on silica hydride column: Comparison of ultraviolet, fluorescence, and mass spectrometry detectors. (2020). Separation Science Plus, 3(11-12), 540-552. [Link]

-

Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2023). Foods, 12(20), 3829. [Link]

-

Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food. (2022). Foods, 11(17), 2645. [Link]

-

Development and validation of an HPLC method to quantify 3,4-dideoxyglucosone-3-ene in peritoneal dialysis fluids. (2009). Biomedical Chromatography, 23(8), 843-51. [Link]

-

Investigation of the advanced glycation end products precursors in dried fruits and nuts by HPLC using pre-column derivatization. (2022). Journal of Food and Nutrition Research, 61(1), 1-8. [Link]

-

Analysis of advanced glycation endproducts in selected food items by ultra-performance liquid chromatography tandem mass spectrometry: Presentation of a dietary AGE database. (2016). Food Chemistry, 190, 1133-1141. [Link]

-

Identification and determination of 3-deoxyglucosone and glucosone in carbohydrate-rich foods. (2015). Journal of the Science of Food and Agriculture, 95(12), 2419-25. [Link]

-

Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. [Link]

-

Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2023). Welch Materials. [Link]

-

Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. (2018). International Journal of Scientific & Technology Research, 7(8). [Link]

-

Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. (2017). Journal of Pharmaceutical Sciences and Research, 9(8), 1263-1269. [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 11-17. [Link]

-

Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2021). Journal of Separation Science, 44(1), 215-239. [Link]

- The method that derivatization HPLC methods determine hydrazine hydrate. (2017).

-

A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry. (2013). Analytical and Bioanalytical Chemistry, 405(23), 7485-94. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent. (2023). ResearchGate. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent. (2023). Asian Journal of Chemistry, 35(12), 3121-3130. [Link]

-

Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. (2024). Molecules, 29(7), 1541. [Link]

-

Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba L. (2023). Journal of the Korean Society of Food Science and Nutrition, 52(10), 1083-1090. [Link]

-

Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. (2013). Clemson University TigerPrints. [Link]

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2). [Link]

-

Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-872. [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2015). Analytical Chemistry, 87(14), 7166–7174. [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2016). RSC Advances, 6(89), 86470-86476. [Link]

-

Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2023). Journal of Pharmaceutical Analysis, 13(6), 577-592. [Link]

Sources

- 1. Identification and determination of 3-deoxyglucosone and glucosone in carbohydrate-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. welch-us.com [welch-us.com]

- 5. journalajacr.com [journalajacr.com]

- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. media.neliti.com [media.neliti.com]

- 9. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Technical Application Note: Synthesis of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) Reference Standard

This Application Note provides a rigorous protocol for the synthesis, purification, and characterization of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) (3-DG-bis-BH). This compound serves as the critical analytical reference standard for quantifying 3-Deoxyglucosone (3-DG), a potent

Abstract & Scientific Rationale

3-Deoxyglucosone (3-DG) is a highly reactive 1,2-dicarbonyl compound formed via the degradation of glucose.[1][2][3] Due to its instability and lack of a strong chromophore, direct quantification in biological matrices is challenging.[1] The standard analytical workflow involves derivatization with benzoylhydrazine to form the stable, UV-active bis(benzoylhydrazone) derivative.[1]

This protocol details the controlled synthesis of the 3-DG-bis(benzoylhydrazone) reference standard.[1] Unlike in situ derivatization for clinical assays, this procedure focuses on isolating the pure compound in gram-scale quantities to serve as an external calibration standard for HPLC and LC-MS/MS assays.[1]

Chemical Principle

The synthesis relies on the acid-catalyzed condensation of 3-DG with benzoylhydrazine. 3-DG possesses two electrophilic carbonyl centers: an aldehyde at C1 and a ketone at C2.[1] Both react with the nucleophilic hydrazine moiety of benzoylhydrazine to form a bis-Schiff base (hydrazone).[1]

Reaction Stoichiometry:

Reaction Pathway Diagram

Figure 1: Stepwise condensation mechanism. The C1 aldehyde typically reacts faster than the C2 ketone due to steric accessibility.[1]

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 3-Deoxy-D-glucosone | >95% (Synthetic or Commercial) | Substrate |

| Benzoylhydrazine | >98% | Derivatizing Agent |

| Ethanol (Absolute) | ACS Grade | Solvent |

| Acetic Acid (Glacial) | ACS Grade | Catalyst |

| Methanol | HPLC Grade | Recrystallization |

| Water | Milli-Q (18.2 MΩ) | Solvent |

Equipment

-

Round-bottom flask (100 mL) with reflux condenser.[1]

-

Magnetic stirrer and temperature-controlled oil bath.[1]

-

Vacuum filtration setup (Buchner funnel).[1]

-

Rotary evaporator.[1]

-

Desiccator with

.[1]

Experimental Protocol

Phase 1: Synthesis Reaction

Objective: Maximize conversion of 3-DG to the bis-derivative while minimizing side reactions (e.g., polymerization).

-

Preparation of Reagent Solution:

-

In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of benzoylhydrazine in 20 mL of Ethanol/Water (70:30 v/v) .

-

Add 0.5 mL of Glacial Acetic Acid as a catalyst.

-

Note: The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity.

-

-

Addition of Substrate:

-

Dissolve 0.81 g (5 mmol) of 3-Deoxyglucosone in 5 mL of water .

-

Add the 3-DG solution dropwise to the benzoylhydrazine solution under constant stirring at room temperature.

-

Critical: Slow addition ensures the reagent remains in excess, favoring the bis-substitution over mono-substitution.[1]

-

-

Reflux:

Phase 2: Isolation and Purification

Objective: Remove unreacted benzoylhydrazine and mono-derivatives.

-

Precipitation:

-

Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

The 3-DG-bis(benzoylhydrazone) will precipitate as a crystalline solid.[1]

-

-

Filtration:

-

Recrystallization (Critical for Reference Standard Grade):

Phase 3: Validation Workflow

Figure 2: Quality assurance workflow for reference standard generation.

Characterization Data

To validate the synthesized standard, compare analytical data against the following expected values derived from literature (El Khadem et al., 1973; Niwa, 1999).

| Technique | Parameter | Expected Result | Interpretation |

| HPLC-UV | 275-280 nm | Characteristic of benzoylhydrazone conjugation.[1] | |

| ESI-MS | m/z ~399.15 | Consistent with Formula | |

| 1H NMR | 7.4 - 8.0 (m, 10H) | Aromatic protons from two benzoyl groups.[1] | |

| 1H NMR | 8.6 - 8.8 (s, 1H) | Imine proton ( | |

| Melting Point | Range | 198 - 200°C | Sharp melting point indicates high purity.[1] |

Note on Isomerism: Hydrazones can exist as syn (E) and anti (Z) isomers.[1] In solution (NMR), you may observe signal splitting or broadening due to equilibrium between these rotamers.[1] For analytical standardization, the peak area integration usually encompasses all isomers if they resolve separately, though they often co-elute in reverse-phase HPLC.[1]

Storage and Stability

-

State: White to off-white crystalline powder.[1]

-

Storage: -20°C, desiccated, protected from light.

-

Stability: Stable for >1 year in solid state. Solutions in DMSO/Methanol should be prepared fresh or stored at -80°C for no more than 1 week.[1]

References

-

El Khadem, H., et al. (1973).[1][4] "Reaction of D-glucose with benzoylhydrazine." Carbohydrate Research, 22(2), 381-389.[1][4] [1]

-

Niwa, T. (1999).[1][2][5] "3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication." Journal of Chromatography B, 731(1), 23-36.[1][2]

-

Justino, G.C., et al. (2005).[1] "Plasma 3-deoxyglucosone as a biomarker." Journal of Chromatography B, 826, 118.[1]

Sources

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying 3-Deoxyglucosone in Diabetic Plasma via Bis(benzoylhydrazone) Derivatization

[1]

Abstract & Clinical Significance

3-Deoxyglucosone (3-DG) is a potent

While o-phenylenediamine (OPD) is a common derivatizing agent, benzoylhydrazine (benzoic acid hydrazide) offers a distinct alternative by forming a stable bis(benzoylhydrazone) derivative. This method leverages the strong UV chromophore of the benzoyl group for sensitive detection without the need for fluorescence detectors, providing a robust, cost-effective alternative for clinical research laboratories.

Chemical Principle

The core of this protocol is the acid-catalyzed condensation of the dicarbonyl 3-DG with two equivalents of benzoylhydrazine.

Reaction Mechanism:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbons (C1 and C2) of 3-DG.

-

Dehydration: Elimination of water molecules leads to the formation of C=N bonds (Schiff bases).

-

Product: 3-deoxy-D-erythro-hexos-2-ulose bis(benzoylhydrazone).[2][3][4][5][6][7][8]

This derivative is hydrophobic, stable, and exhibits strong UV absorbance (typically

Reaction Scheme (DOT Diagram)

Caption: Acid-catalyzed condensation of 3-DG with benzoylhydrazine to form the bis-hydrazone derivative.

Materials & Reagents

| Reagent/Material | Grade/Specification | Function |

| 3-Deoxyglucosone | Standard Grade (>95%) | Calibration Standard |

| Benzoylhydrazine | Analytical Reagent | Derivatizing Agent |

| Perchloric Acid (PCA) | 0.6 M | Protein Precipitation |

| Methanol (MeOH) | HPLC Grade | Solvent / Mobile Phase |

| Acetonitrile (ACN) | HPLC Grade | Mobile Phase |

| Ammonium Formate | 10 mM (pH 4.0) | Mobile Phase Buffer |

| Internal Standard (IS) | 3,4-Hexanedione (Optional) | Quantification Correction |

Experimental Protocol

Phase 1: Sample Preparation (Deproteinization)

Rationale: Plasma proteins interfere with HPLC columns and can bind 3-DG. Acid precipitation releases reversibly bound 3-DG and removes bulk protein.

-

Collection: Collect blood into EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to separate plasma.

-

Aliquot: Transfer 200 µL of plasma to a 1.5 mL microcentrifuge tube.

-

Precipitation: Add 100 µL of ice-cold 0.6 M Perchloric Acid (PCA) .

-

Note: PCA is preferred over organic solvents here to maintain acidic pH for the subsequent reaction.

-

-

Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer: Carefully transfer the clear supernatant to a clean reaction vial. Neutralization is not required as the derivatization proceeds in acidic media.

Phase 2: Derivatization Reaction

Rationale: Benzoylhydrazine reacts optimally with carbonyls in acidic conditions. Excess reagent ensures pseudo-first-order kinetics.

-

Reagent Prep: Prepare a 50 mM Benzoylhydrazine solution in Methanol:Water (50:50 v/v). Prepare fresh daily.

-

Addition: Add 200 µL of the Benzoylhydrazine solution to the plasma supernatant.

-

Incubation: Seal the vial and incubate at 40°C for 60 minutes .

-

Critical Control: Do not exceed 60°C to prevent degradation of the thermolabile 3-DG derivative.

-

-

Cooling: Cool samples to room temperature (25°C) immediately.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Phase 3: HPLC-UV Analysis[4]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV Absorbance @ 254 nm (Secondary monitoring @ 230 nm) |

| Column Temp | 30°C |

Gradient Profile:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10%

60% B (Linear Gradient) -

15-18 min: 60%

90% B (Wash) -

18-20 min: 90%

10% B (Re-equilibration)

Workflow Visualization

Caption: Step-by-step workflow from plasma collection to quantitative data generation.

Method Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the following controls must be embedded in every run:

-

Linearity: Construct a calibration curve using authentic 3-DG standards spiked into water or phosphate-buffered saline (PBS) ranging from 10 ng/mL to 1000 ng/mL .

-

Acceptance Criteria:

.[9]

-

-

Recovery (Matrix Effect): Spike a known concentration of 3-DG into a "blank" plasma sample (or healthy control plasma with low endogenous 3-DG).

-

Calculation:

-

Target: 85% – 115%.

-

-

Stability Check: The bis(benzoylhydrazone) derivative is generally stable for 24 hours at 4°C. However, samples should ideally be analyzed within 12 hours of derivatization.

-

Interference Check: Run a "Reagent Blank" (Reagent + Solvent only) to identify peaks originating from Benzoylhydrazine itself. Benzoylhydrazine usually elutes earlier than the hydrophobic bis-hydrazone derivative.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Increase incubation time to 90 min or reagent concentration. Ensure pH is acidic (pH < 5). |

| Interfering Peaks | Plasma protein breakthrough | Ensure PCA precipitation is complete; re-centrifuge at higher speed or use molecular weight cutoff (MWCO) filters (10 kDa). |

| Peak Tailing | Residual silanol interactions | Add 0.1% Formic Acid to Mobile Phase B; ensure column is end-capped. |

References

-

El Khadem, H., et al. (1973).[8] "The reaction of D-glucose with benzoylhydrazine." Carbohydrate Research, 22(2), 381-389.[4] Link

- Foundational chemistry establishing the formation of the bis(benzoylhydrazone)

-

Niwa, T. (1999).[10] "3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication." Journal of Chromatography B, 731(1), 23-36. Link

- Authoritative review on 3-DG clinical relevance and analysis methods.

-

Thornalley, P. J., et al. (1999). "Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose." Biochemical Journal, 344(1), 109-116. Link

- Mechanistic insight into 3-DG form

-

Wu, M. Y., et al. (2008). "A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma." Journal of Chromatography A, 1203(1), 102-106. Link

- Provides context for plasma deproteiniz

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. hydrazone schiff base: Topics by Science.gov [science.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Analysis of 3-deoxyglucosone in food samples using benzoylhydrazone labeling

Application Note: Quantitative Analysis of 3-Deoxyglucosone (3-DG) in Food Matrices via Benzoylhydrazone Derivatization

Executive Summary

This application note details a robust protocol for the quantification of 3-deoxyglucosone (3-DG) , a critical intermediate of the Maillard reaction, in complex food matrices. While o-phenylenediamine (OPD) is a common derivatizing agent, this guide focuses on Benzoylhydrazone labeling using Benzoylhydrazine (Benzoic acid hydrazide) .

This method offers distinct advantages:

-

Enhanced UV Sensitivity: Introduction of the benzoyl chromophore allows for high-sensitivity detection at 228–254 nm .

-

LC-MS Compatibility: The resulting hydrazones possess excellent ionization efficiency for mass spectrometry compared to some quinoxaline derivatives.

-

Specificity: The protocol utilizes acid-catalyzed condensation to target

-dicarbonyls specifically.

Introduction & Scientific Rationale

3-Deoxyglucosone (3-DG) is a potent

The Analytical Challenge:

-

Polarity: 3-DG is highly polar and water-soluble, making retention on standard C18 columns difficult.

-

Lack of Chromophore: It lacks a conjugated system, rendering it invisible to standard UV detection.

-

Thermal Instability: Direct GC analysis causes decomposition; derivatization is mandatory.

The Benzoylhydrazone Solution: Benzoylhydrazine reacts with the carbonyl groups of 3-DG to form a stable bis-benzoylhydrazone . This transforms the analyte into a hydrophobic, UV-active species suitable for Reversed-Phase HPLC (RP-HPLC).

Mechanism of Action

The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of 3-DG. Under acidic conditions, 3-DG (which exists in equilibrium between cyclic hemiacetal and open-chain forms) reacts with two equivalents of benzoylhydrazine to form the bis-derivative.

Figure 1: Reaction pathway for the formation of 3-DG-bis-benzoylhydrazone.

Materials & Reagents

-

Standard: 3-Deoxyglucosone (Synthesized or Commercial Standard, >95%).

-

Derivatizing Reagent: Benzoylhydrazine (Benzoic acid hydrazide), 98%.

-

Catalyst: Glacial Acetic Acid or Trifluoroacetic Acid (TFA).

-

Solvents: Acetonitrile (HPLC Grade), Methanol, Deionized Water (18.2 MΩ).

-

Deproteinization: Carrez Reagent I (Potassium ferrocyanide) and Carrez Reagent II (Zinc acetate).

Experimental Protocol

Phase 1: Sample Preparation (Matrix Extraction)

Self-Validating Step: The use of Carrez reagents ensures removal of proteins that would otherwise foul the HPLC column or interfere with derivatization efficiency.

-

Weighing: Weigh 1.0 g of food sample (e.g., cookie, honey, beverage) into a 50 mL centrifuge tube.

-

Extraction: Add 5 mL of Deionized Water. Vortex for 5 minutes.

-

Note: For high-fat samples, perform a pre-wash with hexane.

-

-

Deproteinization:

-

Add 100 µL Carrez I solution. Vortex.

-

Add 100 µL Carrez II solution. Vortex.

-

Let stand for 10 minutes to precipitate proteins/pectins.

-

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

Phase 2: Derivatization Reaction

Critical Parameter Control: The pH must be controlled (approx. pH 3.5–5.[1]0) to catalyze hydrazone formation without degrading the sugar backbone.

-

Mixing: In a 2 mL amber vial, combine:

-

200 µL Filtered Sample Extract.

-

200 µL Benzoylhydrazine Solution (10 mg/mL in Methanol).

-

20 µL Glacial Acetic Acid (Catalyst).

-

-

Incubation: Seal vial and heat at 60°C for 45 minutes .

-

Why? Kinetic studies show maximum yield for bis-hydrazones occurs between 40–60 mins.

-

-

Quenching/Cooling: Cool to room temperature immediately.

-

Dilution: Dilute 1:1 with Mobile Phase A (Water/0.1% Formic Acid) prior to injection.

Phase 3: HPLC-UV/DAD Analysis

| Parameter | Condition |

| System | HPLC with Diode Array Detector (DAD) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | 228 nm (Primary), 254 nm (Secondary confirmation) |

Gradient Elution Table:

| Time (min) | % Solvent A (0.1% Formic Acid in H2O) | % Solvent B (Acetonitrile) |

| 0.0 | 90 | 10 |

| 5.0 | 80 | 20 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 22.0 | 90 | 10 |

| 25.0 | 90 | 10 |

Workflow Visualization

Figure 2: Step-by-step analytical workflow from extraction to quantification.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Construct a calibration curve (0.5 – 50 µg/mL) using 3-DG standard.

should be -

Recovery (Matrix Effect): Spike a "blank" matrix (e.g., starch solution) with known 3-DG concentrations. Recovery should fall between 80–120% .

-

Troubleshooting: If recovery is low, increase the molar excess of Benzoylhydrazine (at least 50-fold excess relative to total carbonyls).

-

-

Interference Check: Run a blank derivatization (Reagent only). Benzoylhydrazine elutes early; ensure it does not co-elute with the 3-DG-bis-benzoylhydrazone peak (expected RT ~12-15 min depending on gradient).

-

Stability: The benzoylhydrazone derivatives are stable for 24 hours at 4°C. Analyze within this window.

References

-

Hellwig, M., & Henle, T. (2014). Formylation of amino groups by the Maillard reaction product 3-deoxyglucosone.[3] Journal of Agricultural and Food Chemistry. Link

-

Wu, M. Y., et al. (2008).[4] A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry.[4][5] Journal of Chromatography A. Link

-

Gusnard, S., et al. (2024). Development of a Rapid Method for the Analysis of 13 Hydrazones with a Transportable HPLC/UV. SSRN. Link

-

Vogel, M., et al. (2023).

-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control. Comprehensive Reviews in Food Science and Food Safety. Link -

Kishida, E., et al. (2002). Analysis of 3-Deoxyglucosone in Food by HPLC. Journal of Agricultural and Food Chemistry. (Reference for extraction baselines). Link

Sources

- 1. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in C18 Columns